Saquinavir-d6 -

Saquinavir-d6

Catalog Number: EVT-1500047
CAS Number:
Molecular Formula: C₃₈H₄₄D₆N₆O₅
Molecular Weight: 676.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Saquinavir-d6 is a deuterated form of saquinavir, an antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. The compound is classified as a protease inhibitor, which plays a crucial role in inhibiting the HIV-1 protease enzyme, thereby preventing viral replication and maturation. Saquinavir-d6 is utilized in pharmacokinetic studies to trace the metabolic pathways of saquinavir and to evaluate its pharmacological effects.

Source

Saquinavir was first approved for clinical use in 1995 under the trade name Invirase. The deuterated variant, saquinavir-d6, is synthesized for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.

Classification
  • Type: Antiviral
  • Sub-class: Protease inhibitor
  • Target: HIV-1 protease
Synthesis Analysis

Methods

The synthesis of saquinavir-d6 generally involves the incorporation of deuterium into the molecular structure during the chemical reactions that produce saquinavir. A notable synthetic route involves reacting N-(2-quinolylcarbonyl)-L-asparagine with 2-[3(S)-amino-2(R)-hydroxy-4-phenylbutyl]-N-tert-butyl-deca hydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide in tetrahydrofuran. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide and requires careful control of reaction conditions to ensure high purity and yield .

Technical Details

The process typically includes:

  1. Reagents: N-(2-quinolylcarbonyl)-L-asparagine, 2-[3(S)-amino-2(R)-hydroxy-4-phenylbutyl]-N-tert-butyl-deca hydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide.
  2. Solvent: Tetrahydrofuran.
  3. Temperature Control: Maintaining specific temperatures during reaction phases to optimize yield.
  4. Purification: The crude product undergoes acid/base treatment to achieve high purity levels.
Molecular Structure Analysis

Structure

Saquinavir-d6 maintains the same core structure as saquinavir but incorporates deuterium at specific positions to enhance its stability and traceability in metabolic studies. Its molecular formula is C27H38N4O5S, with a molecular weight of approximately 478.68 g/mol.

Data

The structural characteristics include:

  • Molecular Weight: 478.68 g/mol
  • Chemical Formula: C27H38N4O5S
  • Key Functional Groups: Amide, phenolic, and quinoid structures contribute to its biological activity.
Chemical Reactions Analysis

Saquinavir-d6 undergoes various chemical reactions typical of protease inhibitors:

  1. Hydrolysis: Involves the breakdown of ester bonds in acidic or basic conditions.
  2. Oxidation/Reduction: Can be facilitated by agents like hydrogen peroxide or sodium borohydride.
  3. Substitution Reactions: Often involves nucleophilic attack on electrophilic centers within the molecule.

These reactions are crucial for understanding the compound's stability and reactivity under physiological conditions.

Mechanism of Action

Saquinavir-d6 functions by binding to the active site of the HIV-1 protease enzyme, inhibiting its activity. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral maturation and replication.

Process

  1. Binding: Saquinavir-d6 fits into the active site of HIV-1 protease.
  2. Inhibition: The binding blocks substrate access, halting proteolytic activity.
  3. Outcome: This leads to the production of immature viral particles that are non-infectious.

Data

Research indicates that saquinavir-d6 effectively reduces viral load in infected individuals when used in combination with other antiretroviral therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Saquinavir-d6 is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: Relevant for understanding its ionization state at physiological pH levels.

Relevant analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability .

Applications

Saquinavir-d6 is primarily used in scientific research settings for:

  1. Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles of saquinavir.
  2. Metabolic Pathway Analysis: Tracing metabolic transformations and interactions with cytochrome P450 enzymes.
  3. Clinical Research: Evaluating efficacy and safety profiles when used with other antiretroviral agents.
Introduction to Saquinavir-d6

Saquinavir-d6 represents a deuterated isotopologue of the pioneering HIV protease inhibitor saquinavir, where six hydrogen atoms are replaced with deuterium atoms. This strategic isotopic labeling creates a chemically identical yet mass-distinct molecular probe essential for advanced pharmacokinetic and metabolic research. As the first FDA-approved HIV protease inhibitor (1995), saquinavir revolutionized antiretroviral therapy by introducing the protease inhibitor class to highly active antiretroviral therapy (HAART) regimens [3] [7]. The deuterated analog preserves saquinavir's core pharmacological mechanism—inhibition of the HIV-1 protease enzyme through transition-state mimicry that prevents proteolytic cleavage of Gag-Pol polyproteins into mature, infectious viral components [5] [8]. Unlike therapeutic formulations, Saquinavir-d6 serves exclusively as a research tool for mass spectrometry-based quantification, metabolic pathway elucidation, and resistance mechanism studies, leveraging deuterium's unique properties to overcome analytical challenges associated with the parent compound's complex metabolism and pharmacokinetics [2].

Chemical Structure and Isotopic Labeling

Saquinavir-d6 maintains the complex peptidomimetic architecture of the parent compound while incorporating six deuterium atoms at specific molecular positions. Its chemical name is (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide, with deuterium substitution occurring at predetermined hydrogen sites within the molecule's aliphatic and/or aromatic moieties [2]. This isotopic modification increases the molecular mass by approximately 6 Da compared to native saquinavir (670.8408 g/mol vs. 664.84 g/mol), creating a distinct mass spectrometry signature essential for analytical differentiation.

The structural preservation ensures that Saquinavir-d6 retains the critical pharmacophore elements: 1) The hydroxyethylene core that mimics the protease's natural peptide substrate transition state, enabling competitive inhibition of the enzyme's catalytic aspartate residues (Asp-25/Asp-25') [3] [5]; 2) The decahydroisoquinoline (DIQ) group that enhances aqueous solubility and conformational stability through interactions with the protease flap region [8]; and 3) The quinoline-2-carbonyl group that contributes to binding pocket occupancy. Crucially, deuterium substitution occurs at metabolically inert positions to minimize alterations in receptor binding affinity while maximizing isotopic stability during experimental applications.

Table 1: Structural Characteristics of Saquinavir vs. Saquinavir-d6

FeatureSaquinavirSaquinavir-d6
Molecular FormulaC₃₈H₅₀N₆O₅C₃₈H₄₄D₆N₆O₅
Average Molecular Weight670.8408 g/mol~676.85 g/mol
Isotopic PurityN/A≥98% (typical commercial specification)
Key Functional GroupsHydroxyethylene core, DIQ, quinoline-2-carbonylIdentical to saquinavir
Deuterium PositionsN/ASix specific H sites replaced with D
Primary Analytical UtilityTherapeutic agentInternal standard for LC-MS/MS quantification

Manufacturing adheres to stringent regulatory guidelines (e.g., ICH Q6) to ensure isotopic integrity and chemical purity, with comprehensive characterization data including mass spectrometry, NMR, and chromatographic profiles confirming the absence of isotopic scrambling and chemical impurities [2]. This precision enables Saquinavir-d6 to function as an indispensable internal standard that co-elutes chromatographically with native saquinavir while exhibiting distinct mass transitions in multiple reaction monitoring (MRM) assays.

Role of Deuterium in Pharmacokinetic and Metabolic Studies

The strategic incorporation of deuterium into Saquinavir-d6 exploits the kinetic isotope effect (KIE)—a phenomenon where carbon-deuterium (C-D) bonds exhibit slower cleavage rates compared to carbon-hydrogen (C-H) bonds due to deuterium's higher atomic mass. This property provides distinct advantages for studying saquinavir's complex pharmacokinetic behavior:

Metabolic Stability Assessment

Saquinavir undergoes extensive hepatic metabolism (>90%) via cytochrome P450 3A4 (CYP3A4)-mediated oxidation, producing inactive mono- and di-hydroxylated derivatives [5]. Saquinavir-d6 enables precise quantification of metabolic rates by serving as a co-dosed internal tracer. When incubated in human liver microsomes, the deuterated analog demonstrates altered metabolic kinetics at sites of deuteration. The reduced rate of CYP3A4-mediated hydroxylation—attributable to KIE—extends the molecule's in vitro half-life (t₁/₂), allowing researchers to identify metabolic soft spots and quantify enzyme contributions without structural modification [5] [8]. This application is critical given saquinavir's notoriously low oral bioavailability (∼4% without ritonavir boosting), largely due to first-pass metabolism [5] [7].

Quantitative Bioanalysis

As an internal standard, Saquinavir-d6 corrects for matrix effects, ionization efficiency variations, and extraction losses during LC-MS/MS quantification of saquinavir in biological matrices (plasma, tissues, cellular lysates). Its near-identical chemical properties ensure co-extraction and co-elution with the native drug, while the +6 Da mass shift enables unambiguous differentiation in mass detectors [2]. This precision is vital for:

  • Drug interaction studies: Monitoring saquinavir concentration changes during co-administration with CYP3A4 inhibitors (e.g., ritonavir) or inducers
  • Tissue distribution profiling: Quantifying drug penetration into sanctuary sites (e.g., lymphatic tissue, CNS)
  • Protein binding assays: Measuring free drug fractions given saquinavir's high plasma protein binding (98%) [5] [6]

Resistance Mechanism Profiling

Saquinavir resistance correlates with specific protease mutations (e.g., G48V, L90M, G48V/L90M) that reduce binding affinity through flap displacement and active site remodeling [4]. Saquinavir-d6 facilitates cellular uptake studies in CD4+ T-cells expressing mutant vs. wild-type HIV protease, enabling precise measurement of intracellular drug accumulation differences that contribute to phenotypic resistance. Furthermore, it serves as a tracer in pulse-chase experiments to quantify the turnover rate of resistant protease variants when complexed with saquinavir.

Table 2: Research Applications of Saquinavir-d6

Application DomainExperimental UseAnalytical Advantage
Mass SpectrometryInternal standard for saquinavir quantificationCorrects for matrix effects; enables absolute quantification via stable isotope dilution
Metabolic Pathway MappingIdentification and quantification of hydroxylated metabolitesDistinguishes drug-derived metabolites from endogenous compounds
Enzyme KineticsDetermination of CYP3A4 catalytic efficiency (kcat/Kₘ)Measures intrinsic metabolic clearance without structural modification
Drug-Drug InteractionsAssessment of CYP3A4 inhibition/induction on saquinavir metabolismProvides internal control for sample processing variability
Cellular PharmacokineticsMeasurement of intracellular drug accumulation in HIV-target cellsAvoids interference from endogenous compounds in cellular lysates

Historical Development of Deuterated Protease Inhibitors

The development of deuterated protease inhibitors evolved from two converging trends: 1) The clinical success of saquinavir as the first-in-class HIV protease inhibitor; and 2) The emergence of deuterium labeling as a tool for optimizing drug metabolism profiles. Saquinavir's approval (1995) marked a therapeutic breakthrough, demonstrating that transition-state mimetics could effectively target the HIV protease's catalytic mechanism [3] [7]. However, its pharmacokinetic limitations—low bioavailability, extensive first-pass metabolism, and high interpatient variability—prompted research into structural analogs and formulation strategies [5] [8].

Early deuterated drug development focused on creating metabolically stabilized therapeutic agents. The conceptual foundation emerged in the 1970s with deuterated versions of phenytoin and aminopyrine showing reduced metabolic clearance in humans. However, saquinavir-d6 followed an alternative path as a non-therapeutic research tool. Its development paralleled advances in bioanalytical mass spectrometry during the 1990s–2000s, when regulatory agencies began requiring absolute quantification of drugs in biological matrices using stable isotope internal standards. Saquinavir's complex metabolism and variable pharmacokinetics created an urgent need for a dedicated internal standard that could address analytical challenges without introducing variability.

Saquinavir-d6 emerged as part of a broader class of deuterated HIV protease inhibitors developed for research, including deuterated ritonavir, lopinavir, and atazanavir analogs. These compounds shared design principles:

  • Isotopic conservation: Deuterium placement at metabolically stable positions to minimize KIE during storage and sample processing
  • Mass differentiation: Sufficient mass shift (+3 to +6 Da) for resolution in quadrupole mass analyzers
  • Synthetic feasibility: Efficient deuterium incorporation using deuterated precursors (e.g., D6-acetone, D2O, deuterated acids) [2]

The therapeutic deuterium drug landscape expanded significantly with deutetrabenazine (Austedo®), a 2017 FDA-approved deuterated vesicular monoamine transporter inhibitor for Huntington's chorea. While saquinavir-d6 remains a research tool, its development demonstrated that deuterium incorporation could be successfully applied to complex peptidomimetic structures without compromising receptor binding—a principle now applied to deuterated protease inhibitors under clinical investigation for HIV and other diseases (e.g., hepatitis C, SARS-CoV-2) [9].

Properties

Product Name

Saquinavir-d6

Molecular Formula

C₃₈H₄₄D₆N₆O₅

Molecular Weight

676.88

Synonyms

(2S)-N1[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]octahydro-2-(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]butanediamide-d6; Fortovase-d6; Invirase-d6; Ro 31-8959-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.